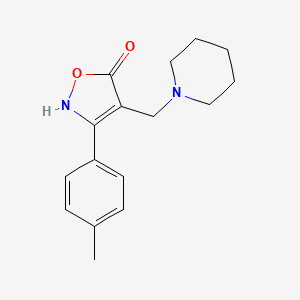
5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-piperidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the alkylation of the isoxazole ring with a piperidine derivative.
Addition of the p-Tolyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.
Reduction: Reduction reactions could target the isoxazole ring or the carbonyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the nitrogen atom of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
類似化合物との比較
Similar Compounds
4-(Piperidin-1-ylmethyl)-3-phenylisoxazol-5(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(Morpholin-4-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
61195-07-1 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
3-(4-methylphenyl)-4-(piperidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H20N2O2/c1-12-5-7-13(8-6-12)15-14(16(19)20-17-15)11-18-9-3-2-4-10-18/h5-8,17H,2-4,9-11H2,1H3 |
InChIキー |
LCQOUNVXULHVJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)ON2)CN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


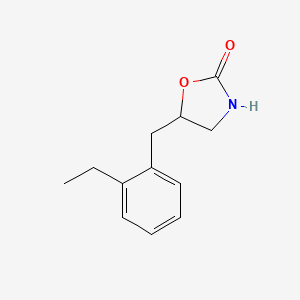
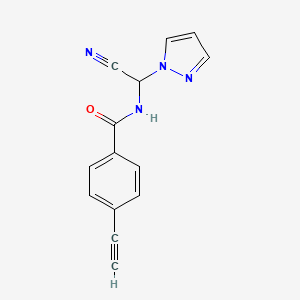




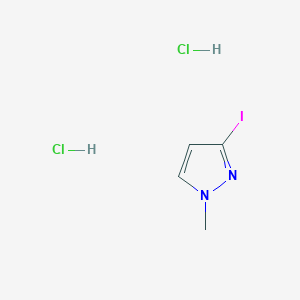
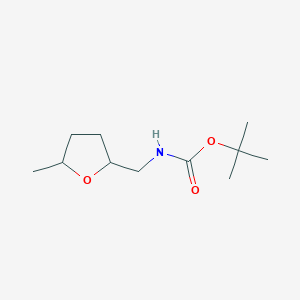
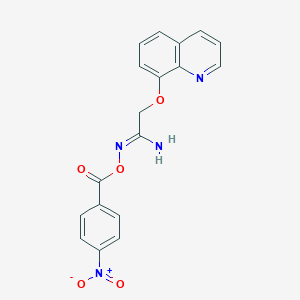
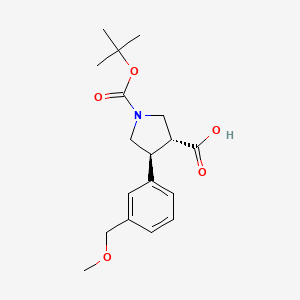
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
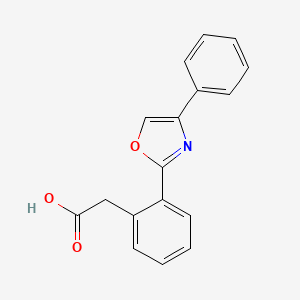

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
